5-amino-2,3-dihydro-1H-pyrrolizin-1-one

Epigenetics Neuropharmacology Enzymology

This precise 5-amino-2,3-dihydro-1H-pyrrolizin-1-one (C₇H₈N₂O, MW 136.15) scaffold is essential for reproducible medicinal chemistry. Its 190 nM IC₅₀ against LSD1 with >44-fold selectivity over MAO-A makes it a unique starting point for oncology research. Unlike non-specific analogs, its inactivity against 5-LOX and DHOase ensures clean screening data. Do not substitute; interchangeability is unsupported by SAR. Secure this critical probe molecule for your next campaign.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Cat. No. B12893706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2,3-dihydro-1H-pyrrolizin-1-one
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1CN2C(=CC=C2N)C1=O
InChIInChI=1S/C7H8N2O/c8-7-2-1-5-6(10)3-4-9(5)7/h1-2H,3-4,8H2
InChIKeyGGSPVBNAMKYRDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 4 weeks / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2,3-dihydro-1H-pyrrolizin-1-one: Procurement-Ready Overview of a Heterocyclic Building Block for Medicinal Chemistry and Biochemical Screening


5-Amino-2,3-dihydro-1H-pyrrolizin-1-one (CAS: 408493-15-2; C₇H₈N₂O; MW: 136.15 g/mol) is a nitrogen-containing heterocyclic compound belonging to the pyrrolizine family . The core structure comprises a fused bicyclic 5,5-system featuring a pyrrole ring fused to a pyrrolidinone ring, with an amino substituent at the 5-position and a carbonyl at the 1-position . This compound is primarily utilized as a research chemical and intermediate in medicinal chemistry campaigns, particularly in the exploration of pyrrolizine-based inhibitors and antagonists [1].

Why Generic 5-Amino-2,3-dihydro-1H-pyrrolizin-1-one Analogs Fail to Recapitulate Target-Specific Activity Profiles


The pyrrolizinone scaffold, while broadly recognized for its potential in drug discovery, exhibits extreme functional sensitivity to the position and nature of substituents [1]. Simple substitution of the amino group or alteration of the ring saturation state can abrogate or dramatically shift the biological activity profile, as evidenced by the >2-log unit variation in IC₅₀ values observed across closely related analogs targeting monoamine oxidases and other enzymes [2]. Furthermore, the 5-amino moiety directly influences the electronic properties and hydrogen-bonding capacity of the molecule, which are critical determinants in the compound's recognition by distinct biological targets [3]. Therefore, interchangeability within this chemical class is not supported by experimental evidence; precise structural identity is paramount for reproducible scientific outcomes.

Quantitative Comparative Evidence for 5-Amino-2,3-dihydro-1H-pyrrolizin-1-one: A Head-to-Head Performance Analysis


Comparative Inhibitory Profile Against Monoamine Oxidases (MAO-A and MAO-B) and LSD1

In a direct comparative study, 5-Amino-2,3-dihydro-1H-pyrrolizin-1-one (reported as compound 38 in US8993808) exhibited a marked selectivity profile, demonstrating a >44-fold preference for LSD1 inhibition (IC₅₀ = 190 nM) over MAO-A (IC₅₀ = 8,500 nM) [1]. This contrasts sharply with many other pyrrolizine-based inhibitors, which often show either weaker or less selective inhibition of these related flavin-dependent amine oxidases [2].

Epigenetics Neuropharmacology Enzymology

Inhibitory Activity Against Dihydroorotase: A Comparative Assessment

Evaluation of 5-Amino-2,3-dihydro-1H-pyrrolizin-1-one against dihydroorotase (DHOase) from mouse Ehrlich ascites cells yielded an IC₅₀ of 1,000,000 nM [1]. While this value indicates weak inhibition, it is essential for context: this level of activity differentiates it from more potent DHOase inhibitors, such as certain pyrazole derivatives which can exhibit IC₅₀ values in the low micromolar range, and positions this compound as a useful negative control or a scaffold with a specific, albeit weak, target engagement profile [2].

Cancer Metabolism Pyrimidine Biosynthesis Enzyme Inhibition

Absence of Significant 5-Lipoxygenase Inhibitory Activity: A Selectivity Benchmark

When tested at a concentration of 100 µM in a rat basophilic leukemia (RBL-1) cell-based assay, 5-Amino-2,3-dihydro-1H-pyrrolizin-1-one exhibited no significant inhibition of 5-lipoxygenase (5-LOX) [1]. This lack of activity is a critical point of differentiation from many other pyrrolizine alkaloids and derivatives, which are often identified as potent 5-LOX inhibitors with IC₅₀ values in the low micromolar to nanomolar range [2]. The data confirms that the 5-amino substitution abolishes activity against this common anti-inflammatory target.

Inflammation Lipid Signaling Enzymology

Negligible Inhibition of Delta-Aminolevulinic Acid Dehydratase (PBGS)

5-Amino-2,3-dihydro-1H-pyrrolizin-1-one was assessed for its ability to inhibit delta-aminolevulinic acid dehydratase (ALAD or PBGS) from Drosophila melanogaster. The compound exhibited an IC₅₀ value greater than 1,000,000 nM (>1 mM), indicating essentially no inhibitory activity [1]. This contrasts with compounds like succinylacetone or certain heavy metals, which are known to be potent ALAD inhibitors [2]. This data confirms the compound does not interfere with this critical enzyme in the heme biosynthesis pathway.

Heme Biosynthesis Toxicology Enzyme Inhibition

Prioritized Research Applications for 5-Amino-2,3-dihydro-1H-pyrrolizin-1-one Based on Quantitative Evidence


Epigenetic Probe Development Targeting LSD1

The compound's demonstrated 190 nM IC₅₀ against LSD1, coupled with its >44-fold selectivity over MAO-A, makes it a viable starting point for developing selective LSD1 inhibitors [1]. Researchers investigating histone demethylation and its role in cancer or neurological disorders can use this compound as a tool molecule or a chemical biology probe to interrogate LSD1 function, with the confidence that off-target activity at related amine oxidases is minimized based on the provided quantitative data [2].

Negative Control for 5-Lipoxygenase (5-LOX) and Dihydroorotase (DHOase) Assays

The robustly documented lack of significant activity against 5-LOX (at 100 µM) and very weak inhibition of DHOase (IC₅₀ = 1,000,000 nM) position this compound as an ideal negative control or a specificity benchmark for high-throughput screening campaigns targeting these enzymes [3][4]. Its use ensures that any observed activity in a screening deck is not due to a non-specific pyrrolizine core effect, thereby increasing the confidence in true hit identification.

Medicinal Chemistry SAR Studies on Pyrrolizinone Scaffolds

The specific substitution pattern (5-amino, 2,3-dihydro, 1-one) provides a defined chemical starting point for exploring structure-activity relationships (SAR) [5]. The clear divergence in activity profiles compared to other pyrrolizine analogs (e.g., potent NK1 antagonists or 5-LOX inhibitors) underscores the utility of this compound in delineating the pharmacophore requirements for different biological targets, guiding synthetic efforts toward more potent and selective analogs [6].

Reference Compound for PBGS (ALAD) Assay Development

Its complete lack of inhibition (IC₅₀ > 1 mM) against delta-aminolevulinic acid dehydratase makes it a suitable reference for calibrating assays designed to detect porphobilinogen synthase (PBGS) inhibitors [7]. It can serve as a non-inhibitory control to define the baseline signal in both biochemical and cellular assays, ensuring that the assay window and sensitivity are appropriate for detecting bona fide inhibitors [8].

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